E3 ligase Ligand-Linker Conjugates 3

Catalog No.
S006859
CAS No.
M.F
C26H35N7O5S
M. Wt
557.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
E3 ligase Ligand-Linker Conjugates 3

Product Name

E3 ligase Ligand-Linker Conjugates 3

IUPAC Name

(2S,4R)-1-[(2S)-2-[[2-(2-azidoethoxy)acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide

Molecular Formula

C26H35N7O5S

Molecular Weight

557.7 g/mol

InChI

InChI=1S/C26H35N7O5S/c1-16-22(39-15-29-16)18-7-5-17(6-8-18)12-28-24(36)20-11-19(34)13-33(20)25(37)23(26(2,3)4)31-21(35)14-38-10-9-30-32-27/h5-8,15,19-20,23,34H,9-14H2,1-4H3,(H,28,36)(H,31,35)/t19-,20+,23-/m1/s1

InChI Key

YVCURZJBLHZABY-ZRCGQRJVSA-N

SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCN=[N+]=[N-])O

Canonical SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCN=[N+]=[N-])O

Isomeric SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)COCCN=[N+]=[N-])O

Description

E3 ligase Ligand-Linker Conjugates 3 is a synthesized compound that incorporates an E3 ligase ligand and a linker used in PROTAC technology.

Building Blocks for PROTAC Molecules:

E3 Ligase Ligand-Linker Conjugates 3 are key components in the development of Proteolysis Targeting Chimeric Molecules (PROTACs) []. PROTACs are a novel class of drugs that hijack the cell's natural protein degradation machinery to target and eliminate unwanted proteins []. These conjugates consist of two crucial elements:

  • E3 Ligase Ligand: This part of the molecule binds to a specific E3 ligase enzyme, which plays a critical role in tagging proteins for degradation [].
  • Linker: The linker acts as a bridge, connecting the E3 ligase ligand to another ligand that can bind to the target protein for degradation [].

Mechanism of Action in PROTAC Design:

E3 Ligase Ligand-Linker Conjugates 3 serve as essential building blocks for PROTAC design. By tethering an E3 ligase ligand to a linker, these conjugates facilitate the recruitment of the E3 ligase enzyme to the target protein via the linker-attached targeting ligand. This proximity between the target protein and the E3 ligase enzyme triggers the ubiquitination of the target protein, ultimately leading to its degradation by the proteasome.

Applications in Targeted Protein Degradation:

The ability of E3 Ligase Ligand-Linker Conjugates 3 to facilitate targeted protein degradation holds immense potential for therapeutic development. Researchers are actively exploring their use in various fields, including:

  • Cancer Therapy: PROTACs designed using these conjugates are being investigated for their ability to target and degrade oncogenic proteins, offering a promising approach for cancer treatment [].
  • Neurodegenerative Diseases: Research is underway to develop PROTACs that target proteins involved in the pathogenesis of neurodegenerative diseases like Alzheimer's and Parkinson's [].
  • Other Therapeutic Areas: The potential applications of E3 Ligase Ligand-Linker Conjugates 3 extend to other diseases where targeted protein degradation can be a beneficial therapeutic strategy.

E3 ligase Ligand-Linker Conjugates 3 are synthetic compounds designed for use in the innovative field of targeted protein degradation, particularly within the context of Proteolysis Targeting Chimeras (PROTACs). These compounds consist of a ligand that binds to a specific E3 ubiquitin ligase and a linker that connects this ligand to another ligand targeting the protein of interest. The unique structure facilitates the recruitment of the E3 ligase to the target protein, promoting its ubiquitination and subsequent degradation by the proteasome system, which is crucial for regulating protein levels and function in cells .

E3LLCs play a key role in the mechanism of PROTACs:

  • The E3LLC binds to the E3 ligase through its E3 ligase ligand moiety [].
  • The target protein ligand on the E3LLC recruits the target protein through specific interactions [].
  • This brings the target protein in close proximity to the E3 ligase.
  • The E3 ligase then recognizes the target protein as a substrate and tags it with ubiquitin, a molecule that marks proteins for degradation [].
  • The ubiquitinated target protein gets degraded by the cellular machinery, effectively removing it from the cell.
  • Target specificity: Off-target effects can occur if the target protein ligand interacts with unintended proteins [].
  • Proteolysis modulation: Excessive protein degradation can disrupt cellular processes [].
, including amide bond formation or click chemistry methods.
  • Purification: The final product undergoes purification processes like chromatography to ensure high purity and yield.
  • Characterization: Analytical techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy are used to confirm the structure and integrity of the conjugate .
  • E3 ligase Ligand-Linker Conjugates 3 exhibit significant biological activity by enabling targeted protein degradation. This mechanism has broad implications in therapeutic contexts, particularly in oncology, where it can be used to degrade oncoproteins that contribute to tumor growth and survival. By selectively eliminating these proteins, researchers can potentially inhibit cancer progression and improve treatment outcomes . Additionally, these conjugates can also be utilized in studies related to cellular signaling pathways, apoptosis, and immune responses.

    The synthesis of E3 ligase Ligand-Linker Conjugates 3 typically involves several key steps:

    • Synthesis of Ligands: Individual E3 ligase ligands are synthesized using standard organic chemistry techniques.
    • Linker Attachment: A polyethylene glycol (PEG) linker is often employed due to its favorable properties, such as increased solubility and flexibility. The linker is attached through various

    E3 ligase Ligand-Linker Conjugates 3 have several applications, primarily in drug discovery and development:

    • Cancer Therapy: Targeting specific oncoproteins for degradation offers a novel approach to cancer treatment.
    • Biological Research: These conjugates are valuable tools for studying protein function and regulation within various biological pathways.
    • Drug Development: They can be utilized to design new therapeutic agents that leverage targeted degradation mechanisms .

    Interaction studies involving E3 ligase Ligand-Linker Conjugates 3 focus on understanding how these compounds interact with both their target proteins and E3 ligases. Techniques such as co-immunoprecipitation, pull-down assays, and fluorescence resonance energy transfer (FRET) are commonly employed to elucidate these interactions. Such studies help determine the specificity and efficacy of the conjugates in promoting targeted degradation .

    E3 ligase Ligand-Linker Conjugates 3 can be compared with other similar compounds that also utilize PROTAC technology or related mechanisms:

    Compound NameUnique Features
    cIAP1 Ligand-Linker ConjugatesTargets Inhibitor of Apoptosis proteins
    VHL Ligand-Linker ConjugatesUtilizes von Hippel-Lindau protein for targeting
    Thalidomide-based ConjugatesKnown for immunomodulatory effects

    E3 ligase Ligand-Linker Conjugates 3 are unique due to their specific design tailored for particular E3 ligases, allowing for selective targeting of various proteins involved in disease processes. Their versatility in applications makes them distinct within this emerging field .

    E3 ligase Ligand-Linker Conjugates 3 is a synthesized compound specifically designed for use in Proteolysis Targeting Chimera technology, incorporating an E3 ligase ligand and a linker component [4]. The molecular formula of this compound is C26H35N7O5S with a molecular weight of 557.67 g/mol [2] [4]. This compound is also known by several synonyms including VH032-PEG1-N3 and VHL Ligand-Linker Conjugates 9 [4] [30].

    The structural backbone of E3 ligase Ligand-Linker Conjugates 3 consists of a von Hippel-Lindau protein ligand based on (S,R,S)-AHPC connected to a 1-unit polyethylene glycol linker with a terminal azide functional group [4]. The canonical SMILES notation for this compound is O=C(NC@@HC(N(CC@HC1)[C@@H]1C(NCC2=CC=C(C(SC=N3)=C3C)C=C2)=O)=O)COCCN=[N+]=[N-], which represents its complete molecular structure [4] [30].

    The core structure features a pyrrolidine ring system that is central to the VHL ligand component [12] [13]. This pyrrolidine ring contains a critical 4-hydroxy group in the (2S,4R) configuration, which is essential for binding to the von Hippel-Lindau E3 ubiquitin ligase [9] [13]. Connected to this pyrrolidine ring is a benzyl group substituted with a 4-methylthiazole moiety, forming the recognition element for the VHL protein [12] [17].

    Table 1: Chemical Properties of E3 ligase Ligand-Linker Conjugates 3

    PropertyValue
    Chemical FormulaC26H35N7O5S
    Molecular Weight557.67 g/mol
    CAS Number2101200-09-1
    Canonical SMILESO=C(NC@@HC(N(CC@HC1)[C@@H]1C(NCC2=CC=C(C(SC=N3)=C3C)C=C2)=O)=O)COCCN=[N+]=[N-]
    SynonymsVH032-PEG1-N3; VHL Ligand-Linker Conjugates 9

    The molecular architecture of E3 ligase Ligand-Linker Conjugates 3 can be divided into three distinct regions: the VHL-binding ligand region derived from (S,R,S)-AHPC, the linker region consisting of a single polyethylene glycol unit, and the terminal azide functional group that serves as a reactive handle for further conjugation through click chemistry [4] [26] [28].

    IAP Ligand Component Analysis

    The E3 ligase Ligand-Linker Conjugates 3 incorporates a specific ligand component designed to interact with the von Hippel-Lindau E3 ubiquitin ligase rather than Inhibitor of Apoptosis Proteins ligases [9] [21]. The VHL ligand component is based on the (S,R,S)-AHPC structure, which is a non-peptidic small molecule that binds to the VHL protein with high affinity and specificity [9] [21].

    The VHL ligand portion of E3 ligase Ligand-Linker Conjugates 3 contains several key structural elements that are critical for its binding to the VHL protein [9] [12]. The central feature is a hydroxyproline moiety that mimics the natural substrate of VHL, hypoxia-inducible factor 1-alpha [9]. This hydroxyproline residue is in the (2S,4R) configuration, which is essential for proper recognition by the VHL protein [13] [14].

    The binding interaction between the VHL ligand component and the VHL protein involves several specific molecular contacts [9]. The hydroxyl group of the hydroxyproline forms hydrogen bonds with serine residues in the VHL protein binding pocket [9] [13]. Additionally, the tert-butyl group of the ligand occupies a hydrophobic pocket in the VHL protein, contributing to binding affinity [15].

    Another critical element of the VHL ligand component is the 4-methylthiazole-substituted benzyl group [12] [17]. This group extends into a specific recognition site on the VHL protein, with the thiazole nitrogen forming hydrogen bonds with residues in the binding pocket [9] [15]. The methyl group on the thiazole ring occupies a small hydrophobic pocket, further enhancing binding specificity [15].

    The stereochemistry of the VHL ligand component is crucial for its activity [13] [14]. The (S,R,S) configuration refers to the stereochemistry at three chiral centers: the alpha carbon of the tert-leucine residue (S), the 4-position of the hydroxyproline ring (R), and the 2-position of the hydroxyproline ring (S) [13] [14]. This specific stereochemical arrangement is required for optimal binding to the VHL protein, as demonstrated by the significantly reduced binding affinity of the (S,S,S) epimer [14].

    PROTAC Linker Chemistry

    The linker component of E3 ligase Ligand-Linker Conjugates 3 consists of a single polyethylene glycol (PEG) unit that connects the VHL ligand to a terminal azide functional group [4] [10]. This linker plays a crucial role in determining the overall properties and functionality of the conjugate when used in Proteolysis Targeting Chimera technology [10] [11].

    The PEG linker in E3 ligase Ligand-Linker Conjugates 3 is attached to the VHL ligand through an amide bond formation between the carboxylic acid group of the linker and an amine group on the VHL ligand [21] [25]. This connection point is strategically selected to maintain the binding affinity of the VHL ligand while providing a suitable exit vector for the linker [11] [21].

    The single PEG unit in the linker provides several advantageous properties [10] [23]. First, it introduces flexibility to the molecule, which is important for allowing proper orientation of the components in a ternary complex [16] [23]. The oxygen atom in the PEG structure can participate in hydrogen bonding interactions, potentially contributing to the stability of protein-ligand complexes [27] [31].

    The terminal azide group (-N3) of the linker is a key functional element that enables bioorthogonal click chemistry reactions [26] [28]. This azide group can react selectively with alkyne-containing molecules through copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reactions [27] [29]. These reactions proceed with high efficiency and selectivity under mild conditions, making them ideal for the synthesis of complex Proteolysis Targeting Chimera molecules [27] [28].

    Table 2: Linker Properties in E3 ligase Ligand-Linker Conjugates 3

    PropertyDescription
    Linker TypePolyethylene glycol (PEG)
    Number of PEG Units1
    Terminal Functional GroupAzide (-N3)
    Connection to VHL LigandAmide bond
    Linker LengthApproximately 5-6 atoms

    The length of the linker is a critical parameter that affects the functionality of Proteolysis Targeting Chimera molecules [22] [23]. With a single PEG unit, the linker in E3 ligase Ligand-Linker Conjugates 3 is relatively short compared to many other linkers used in Proteolysis Targeting Chimera design [22] [23]. This short length may be advantageous for certain applications but may limit the range of target proteins that can be effectively engaged in a ternary complex [22] [23].

    Structure-Activity Relationships

    The structure-activity relationships of E3 ligase Ligand-Linker Conjugates 3 are primarily determined by the specific structural features of its components and how they influence its function in Proteolysis Targeting Chimera systems [9] [22]. Understanding these relationships is crucial for optimizing the design of effective protein degradation inducers [22] [23].

    The VHL ligand component of E3 ligase Ligand-Linker Conjugates 3 exhibits strong structure-activity relationships with respect to its binding to the von Hippel-Lindau protein [9] [13]. The (S,R,S) stereochemistry of the AHPC-based ligand is critical for high-affinity binding, as demonstrated by comparison with the (S,S,S) epimer, which shows significantly reduced binding affinity [13] [14]. This stereochemical requirement reflects the precise molecular recognition events involved in the interaction between the ligand and the VHL protein binding pocket [9] [14].

    The hydroxyproline moiety in the VHL ligand is essential for binding, as it mimics the natural substrate of VHL [9] [13]. Modifications to this group, such as fluorination at the 4-position, can maintain or even enhance binding affinity while potentially improving pharmacological properties such as metabolic stability [9]. The tert-butyl group occupies a hydrophobic pocket in the VHL protein and contributes significantly to binding affinity [15].

    The linker component also exhibits important structure-activity relationships [22] [23]. The length of the linker is a critical parameter that affects the ability of Proteolysis Targeting Chimera molecules to form productive ternary complexes [22] [23]. Studies across various Proteolysis Targeting Chimera systems have shown that there is often an optimal linker length range for effective target protein degradation, with both too short and too long linkers resulting in reduced activity [22] [23].

    The chemical composition of the linker also influences activity [23] [27]. PEG-based linkers, like the one in E3 ligase Ligand-Linker Conjugates 3, provide flexibility and hydrophilicity, which can be advantageous for ternary complex formation and overall solubility [10] [23]. However, the specific effects depend on the target protein and the overall Proteolysis Targeting Chimera design [22] [23].

    The terminal azide group of E3 ligase Ligand-Linker Conjugates 3 enables conjugation to various target protein ligands through click chemistry reactions [26] [28]. This versatility allows for the rapid synthesis and evaluation of diverse Proteolysis Targeting Chimera molecules, facilitating structure-activity relationship studies across different target proteins [27] [28].

    Physicochemical Properties

    E3 ligase Ligand-Linker Conjugates 3 possesses distinct physicochemical properties that influence its behavior in biological systems and its utility in Proteolysis Targeting Chimera development [2] [4]. These properties are determined by its molecular structure and the specific characteristics of its components [4] [31].

    The solubility profile of E3 ligase Ligand-Linker Conjugates 3 is influenced by both its VHL ligand component and its PEG linker [4] [31]. The compound shows high solubility in dimethyl sulfoxide (DMSO), with reported solubility of ≥ 100 mg/mL (179.32 mM) [4]. The presence of the PEG linker contributes to improved water solubility compared to purely hydrophobic linkers, as the oxygen atom in the PEG structure can form hydrogen bonds with water molecules [10] [31].

    The molecular weight of E3 ligase Ligand-Linker Conjugates 3 is 557.67 g/mol [2] [4], which is relatively high compared to traditional small molecule drugs but is typical for Proteolysis Targeting Chimera building blocks [19] [20]. This higher molecular weight reflects the bifunctional nature of the compound, incorporating both a ligand component and a linker with a reactive functional group [19] [20].

    Table 3: Physicochemical Properties of E3 ligase Ligand-Linker Conjugates 3

    PropertyValue
    Molecular Weight557.67 g/mol
    Solubility in DMSO≥ 100 mg/mL (179.32 mM)
    Storage Temperature-20°C
    StabilityStable for 1 month at -20°C, 6 months at -80°C
    Functional GroupsHydroxyl, amide, azide, thiazole

    The flexibility of the PEG linker in E3 ligase Ligand-Linker Conjugates 3 is an important physicochemical property that affects its function in Proteolysis Targeting Chimera systems [16] [31]. PEG linkers exhibit high chain flexibility due to the free rotation around the C-C and C-O bonds, allowing for multiple conformational states [16] [31]. This flexibility enables the molecule to adopt various conformations, potentially facilitating the formation of productive ternary complexes between the E3 ligase, the target protein, and the Proteolysis Targeting Chimera molecule [16] [23].

    The terminal azide group of E3 ligase Ligand-Linker Conjugates 3 provides specific reactivity that is valuable for bioorthogonal conjugation reactions [26] [29]. Azides are stable under physiological conditions but react selectively with alkynes in click chemistry reactions [26] [29]. This selective reactivity allows for the efficient synthesis of complex Proteolysis Targeting Chimera molecules under mild conditions [27] [28].

    E3 ligase Ligand-Linker Conjugates 3 represents a sophisticated synthetic target that incorporates the (S,R,S)-AHPC based von Hippel-Lindau ligand with a single polyethylene glycol unit linker terminated with an azide functional group [1]. The compound, with molecular formula C26H35N7O5S and molecular weight 557.67 g/mol, serves as a crucial building block in Proteolysis Targeting Chimera technology [1].

    The primary synthetic route involves a multi-step organic synthesis approach that begins with the preparation of the von Hippel-Lindau ligand core structure [2] [3]. The synthetic pathway typically commences with the (S,R,S)-AHPC scaffold, which provides the essential binding motif for von Hippel-Lindau E3 ligase recognition [2]. The key synthetic transformation involves the strategic introduction of the single polyethylene glycol unit linker through controlled coupling reactions [2] [3].

    The most prevalent synthetic strategy employs copper-catalyzed azide-alkyne cycloaddition chemistry, commonly referred to as click chemistry, which provides exceptional selectivity and yields for the formation of the triazole linkage [2] [4]. This approach allows for the efficient conjugation of the von Hippel-Lindau ligand to the polyethylene glycol linker while maintaining the structural integrity of the bioactive components [2] [4].

    Alternative synthetic routes have been explored, including solid-phase synthesis methodologies that enable stepwise assembly of the ligand, linker, and functional groups [6]. These approaches offer advantages in terms of purification and scalability, particularly for library synthesis applications [6] [7]. The solid-phase methodology typically involves the use of specialized resins and protecting group strategies to achieve selective functionalization [6].

    Fragment-based approaches have also been investigated, utilizing modular synthesis strategies that allow for the independent preparation of the ligand and linker components followed by convergent coupling [2] [3]. This methodology provides flexibility in structural modifications and optimization of the final conjugate [2] [3].

    Optimization of Synthesis Protocols

    The optimization of synthesis protocols for E3 ligase Ligand-Linker Conjugates 3 requires careful consideration of multiple reaction parameters to achieve high yields and purity [8] [9]. Temperature control represents a critical optimization parameter, with most synthetic steps requiring temperatures ranging from room temperature to 60°C depending on the specific transformation [8] [9].

    Reaction time optimization has proven essential for achieving maximum conversion while minimizing side reactions [8] [9]. The duration of individual synthetic steps varies significantly, ranging from 2 hours for rapid coupling reactions to 24 hours for more challenging transformations [8] [9]. Continuous monitoring of reaction progress using analytical techniques such as thin-layer chromatography or liquid chromatography-mass spectrometry ensures optimal timing for workup procedures [8] [9].

    Catalyst system optimization, particularly for the copper-catalyzed azide-alkyne cycloaddition reaction, involves careful selection of copper source, ligands, and reaction conditions [2] [4]. The use of copper(I) catalysts, such as copper(I) bromide or copper(I) iodide, in combination with appropriate ligands like tris(benzyltriazolylmethyl)amine, has been shown to provide excellent reaction efficiency [2] [4]. The optimization of catalyst loading, typically ranging from 5-20 mol%, requires balancing reaction efficiency with cost considerations [2] [4].

    Solvent system optimization plays a crucial role in achieving high yields and selectivity [8] [9]. The choice of solvent affects both the solubility of reactants and the reaction kinetics [8] [9]. Commonly employed solvents include N,N-dimethylformamide, dimethyl sulfoxide, and dichloromethane, each offering specific advantages for different synthetic transformations [8] [9]. Mixed solvent systems have been explored to optimize solubility and reaction rates simultaneously [8] [9].

    Protecting group strategies require careful optimization to ensure selective functionalization while maintaining synthetic efficiency [8] [9]. The use of tert-butyl and Fmoc protecting groups has proven effective for the protection of reactive functional groups during synthesis [8] [9]. The optimization of deprotection conditions, including the choice of reagents and reaction conditions, is critical for maintaining product integrity [8] [9].

    Scalability Considerations

    The scalability of E3 ligase Ligand-Linker Conjugates 3 synthesis presents several challenges that must be addressed to enable commercial production [6] . Batch size optimization represents a fundamental consideration, as reaction conditions optimized for small-scale synthesis may not directly translate to larger scales [6] . The development of robust protocols that maintain yield and purity across different batch sizes requires systematic optimization of reaction parameters [6] .

    Heat and mass transfer considerations become increasingly important as reaction scales increase [6] . The efficient removal of heat generated during exothermic reactions and the adequate mixing of reactants require careful attention to reactor design and operation [6] . Temperature control systems must be designed to maintain uniform temperature distribution throughout the reaction mixture [6] .

    Reagent availability and cost considerations significantly impact the scalability of the synthesis [6] . The use of expensive catalysts, such as copper complexes, requires optimization to minimize catalyst loading while maintaining reaction efficiency [6] . The development of catalyst recovery and recycling protocols can improve the economic viability of large-scale synthesis [6] .

    Purification scalability presents particular challenges due to the complexity of the target molecule [6] . The development of scalable purification methods, including crystallization, precipitation, and chromatographic techniques, requires careful optimization to maintain product quality while minimizing costs [6] . The implementation of continuous processing techniques has been explored as an alternative to traditional batch processing [6] .

    Quality control and analytical method scalability must be considered to ensure consistent product quality across different production scales [6] . The development of rapid analytical methods that can provide real-time monitoring of reaction progress and product quality is essential for large-scale production [6] .

    Environmental considerations, including solvent usage and waste generation, become increasingly important as production scales increase [6] . The development of green chemistry approaches, including solvent recycling and waste minimization strategies, is essential for sustainable large-scale production [6] .

    Analytical Methods for Characterization and Quality Control

    The characterization and quality control of E3 ligase Ligand-Linker Conjugates 3 requires the implementation of multiple analytical techniques to ensure product identity, purity, and stability [12]. Liquid chromatography-mass spectrometry serves as the primary analytical tool for molecular weight confirmation and structural characterization [12]. The technique provides high sensitivity and specificity for the detection of the target compound and potential impurities [12].

    High-performance liquid chromatography represents the gold standard for purity assessment and quantitative analysis [12]. The development of validated high-performance liquid chromatography methods requires optimization of mobile phase composition, column selection, and detection parameters [12]. Reverse-phase chromatography using C18 columns with acetonitrile-water mobile phases containing trifluoroacetic acid has proven effective for the separation and quantification of the target compound [12].

    Nuclear magnetic resonance spectroscopy provides detailed structural information essential for confirming the identity and stereochemistry of the synthesized compound [12]. Both proton and carbon-13 nuclear magnetic resonance spectroscopy are routinely employed to verify the structure of the target compound and detect potential impurities [12]. The integration of two-dimensional nuclear magnetic resonance techniques, including correlation spectroscopy and heteronuclear single quantum coherence, provides additional structural confirmation [12].

    High-resolution mass spectrometry enables accurate determination of molecular formula and detection of trace impurities [12]. The technique provides elemental composition information essential for confirming the successful synthesis of the target compound [12]. Electrospray ionization and matrix-assisted laser desorption/ionization techniques are commonly employed for the analysis of the target compound [12].

    Circular dichroism spectroscopy has been explored for the analysis of protein-ligand interactions and conformational changes [12]. The technique provides information about the secondary structure and binding interactions of the E3 ligase ligand with its target protein [12]. However, the technique requires pure samples and specialized instrumentation [12].

    Surface plasmon resonance represents an advanced technique for the measurement of binding affinity and kinetics [12]. The technique provides real-time monitoring of binding interactions between the E3 ligase ligand and its target protein [12]. The implementation of surface plasmon resonance requires immobilization of one binding partner and specialized instrumentation [12].

    Differential scanning fluorimetry has emerged as a valuable technique for the assessment of thermal stability and ligand binding [12]. The technique provides information about the thermal stability of the E3 ligase protein and the effect of ligand binding on protein stability [12]. The method requires protein stability and specialized instrumentation [12].

    Comparative Analysis of Synthesis Approaches

    The comparative analysis of synthesis approaches for E3 ligase Ligand-Linker Conjugates 3 reveals significant differences in efficiency, scalability, and cost-effectiveness [13] [14]. Solution-phase synthesis represents the most commonly employed approach, offering advantages in terms of reaction monitoring and optimization [13] [14]. The approach allows for real-time analysis of reaction progress and immediate optimization of reaction conditions [13] [14].

    Solid-phase synthesis provides advantages in terms of purification and automation but may suffer from reduced reaction efficiency due to heterogeneous reaction conditions [13] [14]. The approach enables the use of excess reagents to drive reactions to completion and facilitates purification through simple washing procedures [13] [14]. However, the optimization of reaction conditions on solid support can be challenging due to the heterogeneous nature of the reactions [13] [14].

    Microwave-assisted synthesis has been explored as an alternative approach to accelerate reaction rates and improve yields [13] [14]. The technique enables rapid heating and precise temperature control, potentially reducing reaction times and improving product quality [13] [14]. However, the scalability of microwave-assisted synthesis may be limited by the capacity of microwave reactors [13] [14].

    Flow chemistry approaches have gained attention for their potential to improve reaction efficiency and scalability [13] [14]. The technique enables precise control of reaction parameters and facilitates the implementation of continuous processing [13] [14]. However, the adaptation of existing synthetic protocols to flow chemistry conditions requires significant optimization [13] [14].

    Enzymatic synthesis approaches have been investigated as alternative methods for the preparation of specific structural components [13] [14]. The use of enzymatic reactions can provide high selectivity and mild reaction conditions but may be limited by substrate scope and enzyme availability [13] [14]. The development of enzymatic approaches requires extensive screening and optimization of enzyme systems [13] [14].

    The comparative analysis reveals that solution-phase synthesis using copper-catalyzed azide-alkyne cycloaddition represents the most practical approach for the synthesis of E3 ligase Ligand-Linker Conjugates 3 [13] [14]. The approach provides excellent yields, high selectivity, and reasonable scalability while maintaining cost-effectiveness [13] [14]. The optimization of reaction conditions, including temperature, catalyst loading, and solvent selection, enables the efficient preparation of the target compound with high purity [13] [14].

    XLogP3

    3.1

    Hydrogen Bond Acceptor Count

    9

    Hydrogen Bond Donor Count

    3

    Exact Mass

    557.24203842 g/mol

    Monoisotopic Mass

    557.24203842 g/mol

    Heavy Atom Count

    39

    Dates

    Last modified: 08-15-2023

    Explore Compound Types